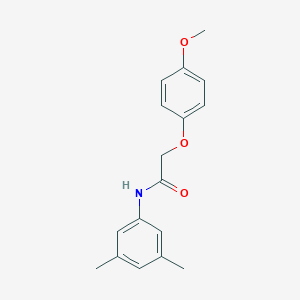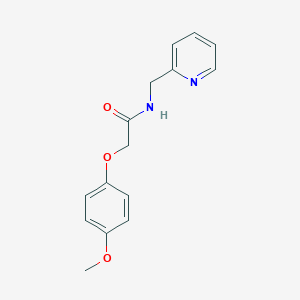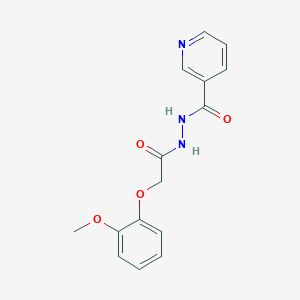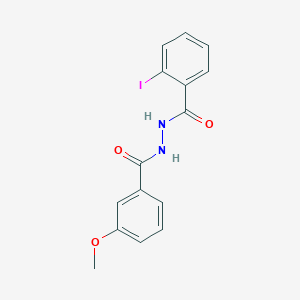![molecular formula C20H14BrN5O4 B397613 2-bromo-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide](/img/structure/B397613.png)
2-bromo-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide is a complex organic compound that features a benzamide core substituted with bromine, nitro, methoxyphenyl, and benzotriazolyl groups
Vorbereitungsmethoden
The synthesis of 2-bromo-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide typically involves multi-step organic reactions. The process begins with the nitration of a benzene derivative to introduce the nitro group, followed by bromination to add the bromine atom. The benzotriazolyl group is then introduced through a coupling reaction with an appropriate benzotriazole derivative. Finally, the methoxyphenyl group is added via a substitution reaction .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Substitution: The methoxy group can be replaced with other substituents using appropriate reagents.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-bromo-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-bromo-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzotriazolyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2-bromo-5-methoxy-N,N-dimethylbenzylamine: Shares the bromine and methoxy substituents but differs in the amine group.
2-bromo-N-(3,4-dimethylphenyl)benzamide: Similar benzamide core with bromine substitution but different aromatic substituents.
The uniqueness of 2-bromo-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide lies in its combination of nitro, bromine, methoxyphenyl, and benzotriazolyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H14BrN5O4 |
|---|---|
Molekulargewicht |
468.3g/mol |
IUPAC-Name |
2-bromo-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-5-nitrobenzamide |
InChI |
InChI=1S/C20H14BrN5O4/c1-30-15-6-3-13(4-7-15)25-23-18-9-2-12(10-19(18)24-25)22-20(27)16-11-14(26(28)29)5-8-17(16)21/h2-11H,1H3,(H,22,27) |
InChI-Schlüssel |
FCAPABFOKQGYRK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Br |
Kanonische SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(4-Chlorobenzyl)-3-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-4-phenyl-1,2,5-oxadiazole](/img/structure/B397530.png)

![3-[1-(2-Chlorobenzyl)-3-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-4-phenyl-1,2,5-oxadiazole](/img/structure/B397532.png)

![N'-[2-(4-methoxyphenoxy)acetyl]naphthalene-2-carbohydrazide](/img/structure/B397535.png)



![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B397542.png)
![N-(4-chloro-3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-4-methoxybenzamide](/img/structure/B397544.png)
![2-{2-[(2-{[1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]sulfanyl}ethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B397546.png)
![1-[2-(2-METHOXYPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B397547.png)
![4-ethoxy-3-nitro-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B397551.png)
methyl]-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B397552.png)
